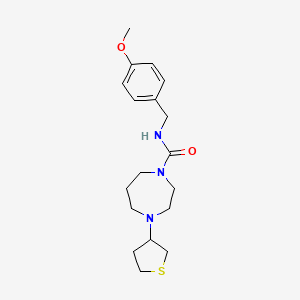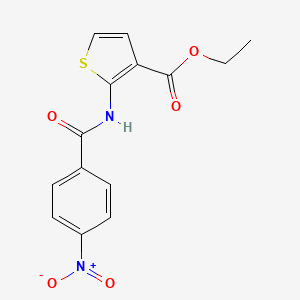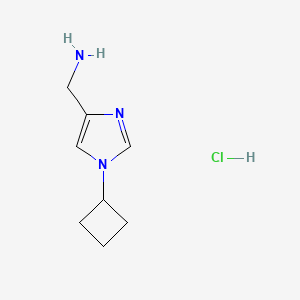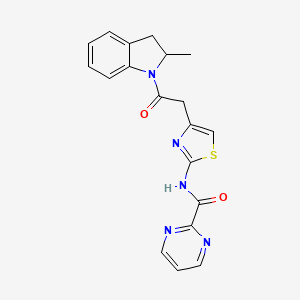
3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis
The analysis of the chemical reactions of a compound involves studying its reactivity with various reagents under different conditions. This can provide information about the compound’s stability, its potential uses in synthesis, and its behavior in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its behavior under various conditions. These properties can be determined through a variety of experimental techniques .科学的研究の応用
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles, have gained attention in catalysis due to their unique physiochemical properties. These nanoparticles can serve as catalyst supports or even exhibit intrinsic catalytic activity. Researchers have explored their use in various catalytic reactions, such as oxidation, hydrogenation, and C–C bond formation .
Drug Delivery Systems
Functionalized silica nanoparticles offer a promising platform for drug delivery. Their large surface area allows efficient loading of therapeutic agents, while surface modifications enable controlled release. These nanoparticles can enhance drug stability, improve bioavailability, and target specific tissues or cells .
Biomedical Applications
Silica-based nanomaterials find applications in biomedicine. They can be functionalized with biomolecules (e.g., antibodies, peptides) for targeted imaging, diagnostics, and therapy. Additionally, their biocompatibility and tunable properties make them suitable for tissue engineering and regenerative medicine .
Environmental Remediation
Silica nanoparticles play a role in environmental cleanup. They can adsorb heavy metals, organic pollutants, and dyes from water and soil. Surface modifications enhance their selectivity and efficiency in removing contaminants .
Wastewater Treatment
Functionalized silica nanoparticles contribute to wastewater treatment processes. They can adsorb organic pollutants, stabilize emulsions, and act as flocculants. Researchers explore their potential in treating industrial effluents and municipal wastewater .
Energy Storage and Conversion
Although not directly mentioned in the literature for this compound, silica-based materials have applications in energy storage (e.g., lithium-ion batteries) and energy conversion (e.g., solar cells). Their stability, conductivity, and surface properties are relevant in these fields .
Cosmetic and Pharmaceutical Industries
Silica nanoparticles find use in cosmetics (e.g., sunscreens, anti-aging creams) due to their light-scattering properties and UV protection. In pharmaceuticals, they can enhance drug stability and solubility .
Safety And Hazards
将来の方向性
The future directions for research on a compound can be suggested based on its properties and potential applications. This could involve further studies to better understand its properties, the development of new synthetic methods, or the exploration of its potential uses in areas such as medicine or materials science .
特性
IUPAC Name |
5-pentylsulfinyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4OS/c1-2-3-4-5-13(12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMNRDWVJJMOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)C1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


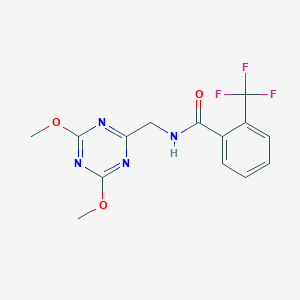
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2595024.png)
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595026.png)
![Bicyclo[1.1.1]pentane-1-thiol](/img/structure/B2595027.png)
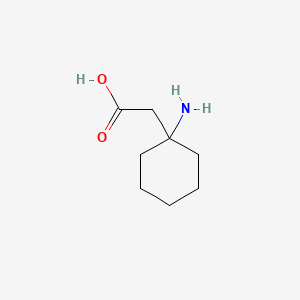
![6-Cyclobutyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2595029.png)
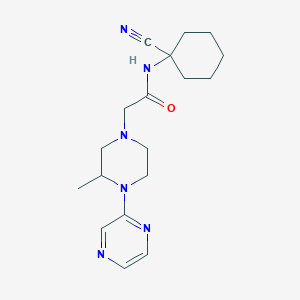
![5-benzoyl-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B2595034.png)
![ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2595037.png)
